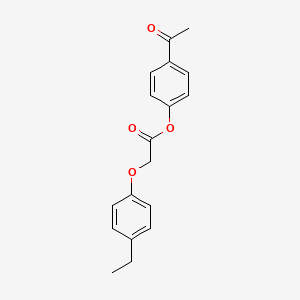

4-Acetylphenyl 2-(4-ethylphenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Acetylphenyl 2-(4-ethylphenoxy)acetate” is a chemical compound with the molecular formula C12H14O4 . It is a derivative of phenoxy acetamide .

Synthesis Analysis

While specific synthesis methods for “4-Acetylphenyl 2-(4-ethylphenoxy)acetate” were not found, similar compounds have been synthesized through various chemical techniques . For instance, new 1-(4-acetylphenyl)-3-alkylimidazolium salts were synthesized by reacting 4-(1-H-imidazol-1-yl)acetophenone with a variety of benzyl halides .Molecular Structure Analysis

The molecular structure of “4-Acetylphenyl 2-(4-ethylphenoxy)acetate” consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The compound has a molecular weight of 222.237 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Acetylphenyl 2-(4-ethylphenoxy)acetate” include a density of 1.1±0.1 g/cm3, a boiling point of 343.1±17.0 °C at 760 mmHg, and a flash point of 151.2±21.0 °C . The compound has a molar refractivity of 58.6±0.3 cm3, and it accepts 4 hydrogen bonds .Aplicaciones Científicas De Investigación

Environmental Degradation and Fate

Research on alkylphenol ethoxylates, compounds related to 4-Acetylphenyl 2-(4-ethylphenoxy)acetate, has highlighted their environmental fate and degradation processes. Alkylphenol ethoxylates are known to degrade into more lipophilic products with estrogenic potential, such as nonylphenol and octylphenol, which can be released into the environment through wastewater treatment sludge used for soil amendment. Studies have shown that microbial degradation can significantly reduce the environmental impact of these compounds, but further research is needed to assess their toxic potential when used as soil amendments (Hawrelak, Bennett, & Metcalfe, 1999).

Chemical Behavior in Confined Environments

Research into the behavior of phenol derivatives in reverse micelles has revealed that the ionization of phenols, such as 2-acetylphenol and 4-acetylphenol, can be inhibited in confined nanometer-scale environments. This challenges the classical definition of pH in these confined spaces and indicates that nonionized phenols are more stable in such media. These findings suggest potential applications in designing controlled release systems or in understanding the behavior of similar compounds in nanostructured materials (Silva et al., 2012).

Application in Corrosion Inhibition

A study on the corrosion inhibition behavior of chalcone derivatives for mild steel in hydrochloric acid solution indicates that compounds with acetylphenol and phenoxy acetate functionalities can serve as effective corrosion inhibitors. The research utilized electrochemical methods and computational studies to understand the inhibition mechanism, suggesting potential industrial applications of such compounds in protecting metal surfaces against corrosion (Lgaz et al., 2017).

Antioxidant Properties

Another field of application for phenolic compounds is in their antioxidant properties. For example, walnut kernels contain phenolic compounds that exhibit significant antioxidant activities, suggesting the potential use of similar compounds in food preservation, pharmaceuticals, or as dietary supplements to combat oxidative stress (Zhang et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

(4-acetylphenyl) 2-(4-ethylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-14-4-8-16(9-5-14)21-12-18(20)22-17-10-6-15(7-11-17)13(2)19/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDWCMOQZNOELU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylphenyl 2-(4-ethylphenoxy)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(4-methoxybenzoyl)amino]benzoyl}-N-(2-methoxyethyl)prolinamide](/img/structure/B2451955.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2451957.png)

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2451962.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2451969.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2451974.png)

![[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2451976.png)